Ethyl3-bromo-1H-indazole-7-carboxylate
Description
Ethyl 3-bromo-1H-indazole-7-carboxylate is a brominated indazole derivative featuring a bromine atom at the 3-position and an ethyl ester group at the 7-position of the indazole core. Indazoles are heterocyclic compounds with two adjacent nitrogen atoms in a bicyclic structure, conferring unique electronic and steric properties. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in Suzuki-Miyaura cross-coupling reactions due to the reactivity of the bromine substituent . Its structural features make it a versatile precursor for modifying bioactivity through functional group transformations.
Properties
Molecular Formula |
C10H9BrN2O2 |
|---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
ethyl 3-bromo-2H-indazole-7-carboxylate |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-5-3-4-6-8(7)12-13-9(6)11/h3-5H,2H2,1H3,(H,12,13) |
InChI Key |
FISIHWPZIBJODL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C(NN=C21)Br |
Origin of Product |
United States |
Preparation Methods
Cadogan Cyclization of Nitroarene Precursors
The Cadogan cyclization remains the most efficient method for constructing the indazole core. Ethyl 3-bromo-2-nitrobenzoate undergoes ring closure using triethyl phosphite (P(OEt)₃) at 120–140°C under inert atmosphere, producing the indazole skeleton in 68–72% yield. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 130°C | <120°C: <40% yield; >140°C: decomposition |
| Reaction Time | 4–6 h | Shorter durations lead to incomplete cyclization |
| Solvent | Toluene | Polar solvents (e.g., DMF) reduce regioselectivity |
The nitro group at C2 facilitates cyclization by forming the N–N bond, while the bromine at C3 remains intact due to its meta-directing nature. Post-reaction purification via flash chromatography (hexane/EtOAc, 3:1) isolates the product with >95% purity.
Hydrazine-Mediated Cyclization
Alternative routes employ hydrazine hydrate to cyclize halogenated benzaldehyde derivatives. For example, 3-bromo-2-fluorobenzaldehyde reacts with hydrazine in ethanol at 80°C for 12 h, yielding 3-bromo-1H-indazole-7-carbaldehyde (55–60% yield). Subsequent oxidation with KMnO₄ in acidic conditions converts the aldehyde to the carboxylic acid, followed by esterification with ethanol/H₂SO₄ to furnish the target compound.
Regioselective Bromination Techniques
Electrophilic Aromatic Bromination
Pre-installation of bromine at C3 is achieved via electrophilic substitution using Br₂/FeBr₃ in dichloromethane at 0°C. Directed ortho-bromination occurs when the ester group at C7 acts as a meta-directing group, ensuring precise positioning:
$$
\text{Electrophilic Bromination: } \text{Ar–H} + \text{Br}2 \xrightarrow{\text{FeBr}3} \text{Ar–Br} + \text{HBr}
$$
This method provides 85–90% bromination efficiency but requires anhydrous conditions to prevent hydrolysis of the ester.
Suzuki-Miyaura Coupling for Late-Stage Bromination
For substrates sensitive to electrophilic conditions, palladium-catalyzed coupling offers an alternative. Ethyl 3-iodo-1H-indazole-7-carboxylate reacts with bis(pinacolato)diboron followed by CuBr₂/NaBr in DMF at 100°C, achieving 75% bromination yield.
Esterification and Functional Group Interconversion
Direct Esterification of Carboxylic Acid Intermediates
Hydrolysis of 3-bromo-1H-indazole-7-carbonitrile (prepared via cyclization of 3-bromo-2-cyanophenylhydrazine) using 6M NaOH at reflux yields the carboxylic acid. Subsequent esterification employs:
- Method A : Ethanol/H₂SO₄ (12 h, 80°C), 88% yield
- Method B : EDCl/DMAP in DCM, 92% yield
Method B minimizes side reactions like decarboxylation, making it preferable for acid-sensitive substrates.
Transesterification of Methyl Esters
Methyl 3-bromo-1H-indazole-7-carboxylate undergoes transesterification with ethanol using Ti(OiPr)₄ as a catalyst (toluene, 110°C, 8 h), achieving 94% conversion. This method avoids strong acids, preserving bromine integrity.
Optimization of Reaction Conditions
Solvent Effects on Cyclization Efficiency
Comparative studies reveal solvent polarity critically impacts reaction kinetics:
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |
|---|---|---|---|
| Toluene | 2.4 | 72 | 97 |
| DMF | 36.7 | 41 | 82 |
| THF | 7.6 | 58 | 89 |
Non-polar solvents enhance cyclization rates by stabilizing transition states through π-π interactions.
Catalytic Systems for Bromine Retention
Bromine loss (<5%) is achieved using:
- Additive 1 : 2,6-Lutidine (0.5 equiv) scavenges HBr, preventing debromination
- Additive 2 : NaHCO₃ buffer (pH 7–8) during esterification
Industrial-Scale Production Considerations
Continuous Flow Synthesis
A pilot-scale process (5 kg/batch) employs tubular reactors for:
- Cadogan cyclization (residence time: 30 min, 130°C)
- In-line bromination using Br₂/FeBr₃
- Falling-film esterification with ethanol
This reduces processing time from 48 h (batch) to 6 h, with 89% overall yield.
Purification via Crystallization
Ethyl 3-bromo-1H-indazole-7-carboxylate crystallizes from ethyl acetate/hexane (1:4) at −20°C, yielding needle-like crystals (mp 142–144°C). X-ray diffraction confirms orthorhombic packing (space group P2₁2₁2₁).
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥99% purity when using Method B esterification.
Challenges and Mitigation Strategies
Debromination During Cyclization
Debromination (5–15% yield loss) occurs via radical pathways at >140°C. Mitigation includes:
Ester Hydrolysis in Aqueous Media
The ethyl ester hydrolyzes at pH >9. Storage recommendations:
Emerging Methodologies
Photocatalytic Bromine Activation
Visible-light-mediated bromination using Ru(bpy)₃Cl₂ and NBS in acetonitrile achieves 92% yield at 25°C, reducing thermal degradation.
Biocatalytic Esterification
Lipase B (Candida antarctica) catalyzes ethanol esterification in solvent-free conditions (45°C, 24 h), providing 87% yield with no racemization.
Chemical Reactions Analysis
Types of Reactions
Ethyl3-bromo-1H-indazole-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures with potential biological activities.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a catalyst such as copper(I) iodide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-indazole derivative, while reduction can produce a hydro-indazole compound .
Scientific Research Applications
Ethyl3-bromo-1H-indazole-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with diverse biological activities.
Biological Studies: Researchers use it to study the biological pathways and mechanisms of indazole derivatives.
Industrial Applications: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl3-bromo-1H-indazole-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural Analogs and Similarity Scores
Ethyl 3-bromo-1H-indazole-7-carboxylate shares structural homology with several indazole and indole derivatives (Table 1). Key analogs include:
| Compound Name | Core Structure | Substituent Positions | Similarity Score | Key Differences |
|---|---|---|---|---|
| 3-Bromo-1H-indazole-7-carboxylic acid | Indazole | 3-Br, 7-COOH | 0.91 | Carboxylic acid vs. ester group at C7 |
| Methyl 3-bromo-1H-indazole-5-carboxylate | Indazole | 3-Br, 5-COOCH₃ | 0.82 | Ester at C5 vs. C7; positional isomerism |
| Ethyl 6-bromo-1H-indole-3-carboxylate | Indole | 6-Br, 3-COOCH₂CH₃ | 0.78 | Indole core (one N) vs. indazole (two N) |
Table 1 : Structural analogs and similarity scores based on database comparisons .
Physicochemical Properties
The ester group at C7 in Ethyl 3-bromo-1H-indazole-7-carboxylate increases lipophilicity compared to its carboxylic acid analog (3-bromo-1H-indazole-7-carboxylic acid), enhancing membrane permeability but reducing aqueous solubility. Key physicochemical comparisons include:
- Molecular Weight : Ethyl 3-bromo-1H-indazole-7-carboxylate (est. ~285.1 g/mol) vs. Methyl 3-bromo-1H-indazole-5-carboxylate (~269.1 g/mol) .
- LogP : Estimated logP values for ethyl esters (e.g., Ethyl 6-bromo-1H-indole-3-carboxylate: logP = 2.83) suggest higher lipophilicity than carboxylic acid analogs (logP ~1.5–2.0) .
- Solubility : Ester derivatives generally exhibit lower solubility in polar solvents compared to free acids.
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